molecular formula C25H27N3O5S B5807787 N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

Cat. No.: B5807787
M. Wt: 481.6 g/mol
InChI Key: UBMIPWHQMJOOEN-YZSQISJMSA-N
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Description

N-(1-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound. It features multiple functional groups, including a hydrazone, a sulfonamide, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps:

    Formation of the hydrazone: This can be achieved by reacting a hydrazine derivative with a benzylidene compound under acidic or basic conditions.

    Introduction of the benzyloxy group: This step might involve a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative.

    Formation of the sulfonamide: This can be done by reacting an amine with a sulfonyl chloride in the presence of a base.

    Methoxy group introduction: This typically involves methylation of a phenol group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production would scale up these reactions, often optimizing for yield and purity. This might involve:

    Continuous flow reactors: for better control over reaction conditions.

    Catalysts: to increase reaction rates.

    Purification techniques: like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the benzyloxy group, potentially forming a benzaldehyde derivative.

    Reduction: The hydrazone group could be reduced to a hydrazine.

    Substitution: The methoxy group could be substituted under certain conditions, such as with a strong nucleophile.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological assays: It might be used in assays to test for biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Due to its structural complexity, it could be a lead compound in the development of new pharmaceuticals.

Industry

    Material science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on its biological target. Generally, compounds with hydrazone and sulfonamide groups can:

    Inhibit enzymes: By binding to the active site.

    Interact with DNA: Potentially intercalating between base pairs.

    Modulate receptors: Acting as agonists or antagonists.

Comparison with Similar Compounds

Similar Compounds

    Hydrazone derivatives: Compounds with similar hydrazone groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.

Uniqueness

    Structural complexity: The combination of multiple functional groups in one molecule.

    Potential biological activity: The presence of hydrazone and sulfonamide groups suggests potential for diverse biological activities.

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-19(28(34(3,30)31)22-13-15-23(32-2)16-14-22)25(29)27-26-17-21-11-7-8-12-24(21)33-18-20-9-5-4-6-10-20/h4-17,19H,18H2,1-3H3,(H,27,29)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMIPWHQMJOOEN-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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